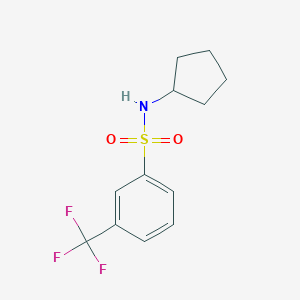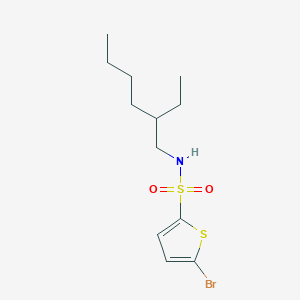
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that plays a crucial role in regulating the transport of ions across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. The dysfunction of CFTR leads to the development of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.
Mécanisme D'action
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide selectively binds to the cytoplasmic side of the CFTR chloride channel and blocks its function. The exact mechanism of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide action is not fully understood, but it is believed to involve the stabilization of the closed state of the CFTR channel. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to be a potent and specific inhibitor of CFTR, with minimal effects on other ion channels.
Biochemical and physiological effects:
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the CFTR chloride channel and the epithelial cells. These effects include the inhibition of chloride transport, the reduction of mucus viscosity, the prevention of bacterial infections, and the modulation of inflammation. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has also been shown to have minimal cytotoxicity and to be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for CFTR, its ability to block the CFTR channel reversibly, and its minimal cytotoxicity. The limitations include its challenging synthesis, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels.
Orientations Futures
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has several potential future directions for research and development. These include the optimization of its synthesis and formulation, the investigation of its long-term safety and efficacy in animal models and clinical trials, the exploration of its potential therapeutic effects on other diseases associated with CFTR dysfunction, and the development of new CFTR inhibitors with improved pharmacological properties. N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has the potential to be a promising therapeutic agent for CF and other diseases associated with CFTR dysfunction, and further research is needed to fully explore its potential.
Méthodes De Synthèse
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multistep process that involves the reaction of various reagents and catalysts. The most commonly used method involves the reaction of N-cyclopentyl-3-nitrobenzenesulfonamide with trifluoromethyl iodide in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to obtain N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide. The synthesis of N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
Applications De Recherche Scientifique
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide has been extensively studied in both in vitro and in vivo models to investigate its potential therapeutic effects on CF and other diseases associated with CFTR dysfunction. In vitro studies have shown that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can effectively block the CFTR chloride channel, leading to a reduction in ion transport across the epithelial cells. In vivo studies have demonstrated that N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide can improve lung function, reduce inflammation, and prevent bacterial infections in animal models of CF.
Propriétés
Nom du produit |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H14F3NO2S |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
N-cyclopentyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)9-4-3-7-11(8-9)19(17,18)16-10-5-1-2-6-10/h3-4,7-8,10,16H,1-2,5-6H2 |
Clé InChI |
MQZBYCPSGZGAAV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)

![3-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262921.png)


![2,4-dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B262950.png)







